molecular formula C15H26 B085855 Cedrane CAS No. 13567-54-9

Cedrane

Cat. No. B085855
CAS RN: 13567-54-9
M. Wt: 206.37 g/mol
InChI Key: JJTQQGNEXQKQRF-BIGJJFBESA-N
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Description

Cedrane is a natural sesquiterpene that is found in various plant species. It has been studied extensively for its numerous biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Cedrane has also been used in the fragrance industry due to its pleasant odor.

Scientific Research Applications

1. Development of 3D Libraries

Mazraati Tajabadi et al. (2018) explored the cedrane scaffold for its potential in generating three-dimensional (3D) libraries, inspired by natural products. The study synthesized a cedrane scaffold with three orthogonal handles to create 1D, 2D, and 3D libraries, aiming to cover over 50% of natural diversity. The synthesized compounds were tested against normal and Parkinson's patient-derived cells, revealing various biological effects, thus confirming the potential of the cedrane scaffold in interacting with biological systems (Mazraati Tajabadi et al., 2018).

2. Equilibrium Composition and Properties

Vorob'yeva et al. (1985) conducted a study on the equilibrium configuration isomerization of cedrane, resulting in a mixture of four diastereomers. This research provided insights into the steric configuration and thermodynamic stability of cedrane epimers, which is crucial for understanding its chemical properties (Vorob'yeva et al., 1985).

3. Synthesis and Identification of Cedrane Derivatives

Zheng De-yon (2014) focused on synthesizing cedrane-8,9-diol from cedrene, achieving a 52.5% yield. This research offers a method for large-scale synthesis of cedrane derivatives, essential for further research and potential applications (Zheng De-yon, 2014).

4. Structural Studies in the Cedrane Series

Brun et al. (1987) analyzed the 13C NMR spectra of 30 cedrane derivatives. The comprehensive study on the carbon framework of cedrane derivatives contributes to understanding their molecular structure and reactivity, which is significant for future chemical and pharmacological applications (Brun et al., 1987).

5. Semisynthetic Strategy for Illicium Sesquiterpenes

Hung et al. (2019) developed a semisynthetic strategy for the Illicium sesquiterpenes, starting from (+)-cedrol. This approach aimed to emulate key aspects of their biosynthesis, leading to the synthesis of various natural products, demonstrating the versatility of the cedrane scaffold in complex molecular syntheses (Hung et al., 2019).

properties

CAS RN

13567-54-9

Product Name

Cedrane

Molecular Formula

C15H26

Molecular Weight

206.37 g/mol

IUPAC Name

(1S,2R,5S,7S,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecane

InChI

InChI=1S/C15H26/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h10-13H,5-9H2,1-4H3/t10-,11-,12+,13+,15+/m1/s1

InChI Key

JJTQQGNEXQKQRF-BIGJJFBESA-N

Isomeric SMILES

C[C@@H]1CC[C@@]23C[C@@H]1C([C@@H]2CC[C@H]3C)(C)C

SMILES

CC1CCC23CC1C(C2CCC3C)(C)C

Canonical SMILES

CC1CCC23CC1C(C2CCC3C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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